3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide

HDAC2 selectivity HDAC3 counter-screen cancer epigenetics

This compound is a differentiated HDAC tool with a 3,4-difluoro substitution pattern and a 1-hydroxy-2,3-dihydro-1H-indene cap. Unlike pan-inhibitors (e.g., vorinostat) or HDAC8-inactive benzamides (e.g., entinostat), it provides a >74-fold selectivity window for HDAC2 (IC50 135 nM) over HDAC3 (>10,000 nM) and potent HDAC8 inhibition (IC50 98 nM). Procure this specific chemotype to eliminate the false-negative risk associated with generic HDAC inhibitors in TNBC and HDAC8-focused screening campaigns.

Molecular Formula C17H15F2NO2
Molecular Weight 303.309
CAS No. 1351641-84-3
Cat. No. B2944623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide
CAS1351641-84-3
Molecular FormulaC17H15F2NO2
Molecular Weight303.309
Structural Identifiers
SMILESC1CC(C2=CC=CC=C21)(CNC(=O)C3=CC(=C(C=C3)F)F)O
InChIInChI=1S/C17H15F2NO2/c18-14-6-5-12(9-15(14)19)16(21)20-10-17(22)8-7-11-3-1-2-4-13(11)17/h1-6,9,22H,7-8,10H2,(H,20,21)
InChIKeyIECWWECREIDKEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide (CAS 1351641-84-3): Procurement-Relevant Identity and Inhibitory Profile


3,4-Difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide (CAS 1351641-84-3) is a synthetic small-molecule benzamide derivative featuring a 3,4-difluorobenzamide head and a 1-hydroxy-2,3-dihydro-1H-indene moiety linked via a methylene spacer. Preclinical profiling indicates that this compound acts as a histone deacetylase (HDAC) inhibitor, exhibiting nanomolar potency against HDAC2 (IC50 135 nM) and HDAC8 (IC50 98 nM) while demonstrating marked selectivity over HDAC3 (>10,000 nM) in recombinant enzyme and human breast cancer cell line assays [1]. The compound is commonly encountered in early-stage oncology research and chemical biology studies, but its procurement utility is defined not by the HDAC class designation alone, but by its specific selectivity fingerprint and structural features that differentiate it from classical hydroxamate-based HDAC inhibitors such as vorinostat (SAHA) and from other benzamide-based inhibitors such as entinostat (MS-275) [1].

Why Generic HDAC Inhibitor Substitution Fails: Evidence-Based Procurement Differentiation for CAS 1351641-84-3


The assumption that any HDAC inhibitor within the benzamide class can serve as a functional substitute for CAS 1351641-84-3 is contradicted by directly comparable enzymatic data. The compound's unique combination of 3,4-difluoro substitution on the benzamide ring and the 1-hydroxy-2,3-dihydro-1H-indene cap generates a selectivity profile that distinguishes it sharply from first-generation hydroxamates (e.g., vorinostat) and from structurally related benzamides (e.g., entinostat) [1][2]. While the pan-HDAC inhibitor vorinostat inhibits HDAC1-3 with low nanomolar IC50 values but exhibits significant off-target liabilities in clinical use, CAS 1351641-84-3 demonstrates a more selective profile with HDAC2 IC50 of 135 nM and HDAC3 IC50 >10,000 nM, representing a >74-fold selectivity window [1][2]. Furthermore, the presence of the 3,4-difluoro substitution pattern, as opposed to the mono-fluoro or non-fluorinated benzamide analogs frequently employed in screening libraries, modulates both target engagement kinetics and cellular permeability, as documented in comparative structure-activity relationship (SAR) studies on fluorinated benzamide HDAC inhibitors [3]. Therefore, substituting CAS 1351641-84-3 with a generic 'HDAC inhibitor' or even a closely related benzamide without accounting for this specific selectivity profile risks experimental irreproducibility and invalid biological conclusions.

Quantitative Differentiation Guide for CAS 1351641-84-3: Head-to-Head Selectivity Data Against Key HDAC Comparators


HDAC2 vs. HDAC3 Selectivity Window: CAS 1351641-84-3 Compared with Vorinostat (SAHA)

CAS 1351641-84-3 demonstrates a >74-fold selectivity for HDAC2 (IC50 135 nM, MDA-MB-231 cell lysate, Fluor-de-Lys substrate) over HDAC3 (IC50 >10,000 nM, same assay system) [1]. By contrast, the pan-HDAC inhibitor vorinostat (SAHA) inhibits HDAC2 and HDAC3 with approximately equipotent IC50 values of 10–50 nM, yielding a selectivity window of <5-fold [2]. This differential selectivity profile is quantitatively verified: the compound's HDAC2/HDAC3 selectivity ratio exceeds 74, whereas vorinostat's ratio remains below 5.

HDAC2 selectivity HDAC3 counter-screen cancer epigenetics

HDAC8 Inhibitory Potency Versus Entinostat (MS-275): Class I Isoform Selectivity Comparison

CAS 1351641-84-3 inhibits recombinant human full-length GST-tagged HDAC8 with an IC50 of 98 nM (Fluor-de-Lys substrate, E. coli DH5α(DE3) expression) [1]. In contrast, the clinically studied benzamide HDAC inhibitor entinostat (MS-275) displays substantially weaker inhibition of HDAC8, with a reported IC50 >1000 nM when profiled under comparable recombinant enzyme conditions [2]. This >10-fold difference in HDAC8 potency represents a significant point of differentiation within the benzamide HDAC inhibitor subclass.

HDAC8 isoform selectivity benzamide HDAC inhibitor pharmacological tool compound

Cellular HDAC2 Engagement in Breast Cancer Models: Target Engagement vs. Hydroxamate Pan-Inhibitors

In human MDA-MB-231 triple-negative breast cancer cells, CAS 1351641-84-3 inhibits HDAC2 deacetylase activity in intact cell lysates with an IC50 of 135 nM using the Fluor-de-Lys substrate after 15-minute incubation [1]. By contrast, the hydroxamate pan-inhibitor vorinostat (SAHA) achieved comparable cellular HDAC inhibition at 10-50 nM but with concurrent and equipotent inhibition of HDAC1, HDAC3, and HDAC6, leading to a broader and less selective target engagement profile [2]. The compound's HDAC2 selectivity in a disease-relevant cellular context provides a cleaner pharmacological tool for interrogating HDAC2-dependent functions in breast cancer biology.

cellular target engagement MDA-MB-231 hydroxamate HDAC inhibitor off-target minimization

Optimal Application Scenarios for 3,4-Difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide (CAS 1351641-84-3) Based on Quantitative Differentiation Evidence


HDAC2-Specific Epigenetic Probing in Triple-Negative Breast Cancer Research

For studies aiming to dissect HDAC2-dependent transcriptional repression in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231, CAS 1351641-84-3 provides a dose-responsive HDAC2 inhibition (IC50 135 nM) with >74-fold selectivity over HDAC3 (>10,000 nM) [1]. This selectivity window allows investigators to treat cells at 100–200 nM, achieving substantial HDAC2 engagement while leaving HDAC3 activity intact—a pharmacological separation that vorinostat (SAHA) cannot deliver due to its pan-inhibitory profile (HDAC2/HDAC3 IC50 both 10–50 nM) [2]. Researchers can confidently attribute observed transcriptional changes to HDAC2-specific mechanisms, reducing the need for RNAi-based validation controls.

HDAC8-Targeted Drug Discovery and Chemical Tool Compound Profiling

CAS 1351641-84-3 inhibits recombinant HDAC8 with an IC50 of 98 nM, representing >10-fold greater potency than entinostat (MS-275, IC50 >1000 nM) [1][3]. This potency advantage positions the compound as a structurally distinct chemical tool for HDAC8-focused screening campaigns, including studies of cohesin complex regulation, neuroblastoma, and T-cell lymphoma, where HDAC8 has emerged as a clinically relevant target. Laboratories previously reliant on entinostat for HDAC isoform profiling should replace it with CAS 1351641-84-3 when HDAC8 activity is the primary readout, as entinostat's weak HDAC8 inhibition (IC50 >1000 nM) introduces false-negative risk at standard screening concentrations (0.5–2 μM).

Structure-Activity Relationship (SAR) Optimization of Fluorinated Benzamide HDAC Inhibitors

The 3,4-difluoro substitution pattern on the benzamide ring represents a critical medicinal chemistry variable that differentiates CAS 1351641-84-3 from mono-fluorinated and non-fluorinated benzamide analogs commonly found in commercial screening libraries [4]. For synthetic chemistry teams iterating HDAC inhibitor lead series, the compound serves as a benchmarking standard for quantifying the impact of fluorine substitution on HDAC isoform selectivity and cellular permeability. Direct comparative data demonstrate that the 3,4-difluoro motif, in combination with the 1-hydroxy-2,3-dihydro-1H-indene cap, produces a selectivity signature (HDAC8 IC50 98 nM, HDAC2 IC50 135 nM, HDAC3 IC50 >10,000 nM) that is quantitatively distinct from entinostat (HDAC1-selective, HDAC8 inactive) and vorinostat (pan-inhibition) [1][2][3].

Procurement for Academic Epigenetic Screening Consortia Requiring Isoform-Selective Tool Compounds

Multi-institutional chemical biology consortia focused on assembling annotated sets of isoform-selective epigenetic probes require well-characterized compounds with documented selectivity profiles. CAS 1351641-84-3 meets the criteria of a 'Selective HDAC2/HDAC8 tool' with experimentally validated IC50 values of 135 nM (HDAC2) and 98 nM (HDAC8) alongside a confirmed selectivity counter-screen (HDAC3 >10,000 nM) [1]. This quantitative profile, directly comparable against the pan-inhibitor vorinostat (selectivity ratio <5) and the benzamide entinostat (HDAC8-inactive), makes CAS 1351641-84-3 a high-priority procurement candidate for screening libraries that aim to cover distinct nodes of HDAC isoform space with non-redundant chemical matter [2][3].

Quote Request

Request a Quote for 3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.